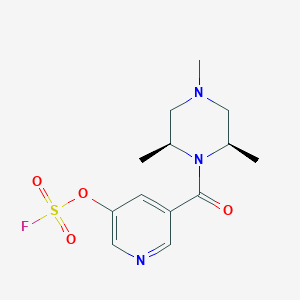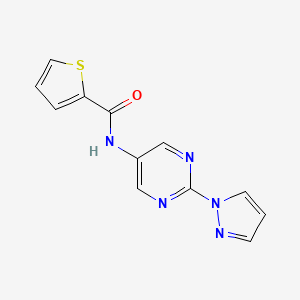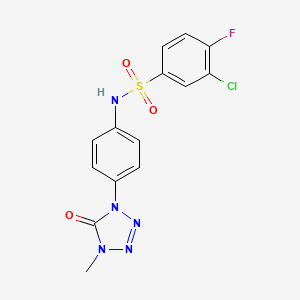![molecular formula C14H22N2 B2841460 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine CAS No. 923233-40-3](/img/structure/B2841460.png)
1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine” is a chemical compound with the molecular formula C12H19N3 . It is also known as [4-(4-methylpiperazin-1-yl)phenyl]methanamine . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H19N3 . The molecular weight of the compound is 205.3 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.3 g/mol . The boiling point is between 122 - 124°C at 0.05mm .科学的研究の応用
Biased Agonists for Antidepressant Activity
Novel derivatives of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. These compounds exhibit high 5-HT1A receptor affinity and selectivity against a range of neurotransmitter receptors, demonstrating potent and efficacious antidepressant-like activity in preclinical models. The lead compound, identified as NLX-204, showed promising pharmacokinetic profiles and robust stimulation of ERK1/2 phosphorylation in the rat cortex, eliminating immobility in the rat Porsolt test, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis and Characterization
The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, while not the exact chemical queried but closely related, was successfully synthesized and characterized using a variety of spectroscopic techniques. This synthesis illustrates the potential for creating derivatives of the base chemical structure for various research applications (Shimoga, Shin, & Kim, 2018).
Transfer Hydrogenation Catalysts
Derivatives similar to this compound have been utilized in developing new catalysts for transfer hydrogenation reactions. A study synthesized (4-Phenylquinazolin-2-yl)methanamine and used it with ruthenium complexes to achieve excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives, showcasing the compound's utility in catalytic chemistry (Karabuğa et al., 2015).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating derivatives of this compound have been developed for cellular imaging and photocytotoxicity under red light. These complexes demonstrated unprecedented photocytotoxicity in various cell lines through apoptosis induced by reactive oxygen species generation, highlighting their potential in medical imaging and photodynamic therapy (Basu et al., 2014).
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited a variable degree of antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Visagaperumal et al., 2010).
Safety and Hazards
The compound has several hazard codes including H302, H312, H314, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZSJLCCKVRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923233-40-3 |
Source


|
| Record name | {4-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

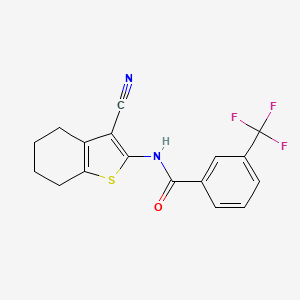

![N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2841383.png)
![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)

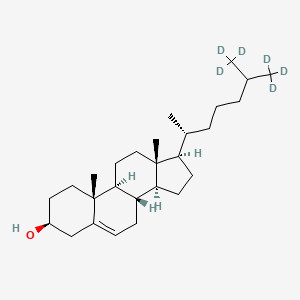
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)

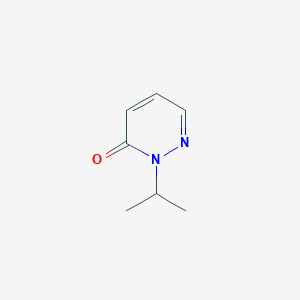
![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)
